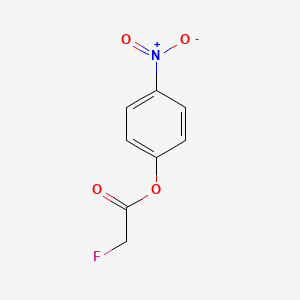

4-Nitrophenyl fluoroacetate

Beschreibung

Compound Class and Significance in Chemical and Biochemical Research

4-Nitrophenyl fluoroacetate (B1212596) belongs to the class of activated esters, specifically a nitrophenyl ester. This class of compounds is characterized by a phenyl group bearing a nitro group, which acts as a strong electron-withdrawing group, attached to an ester functionality. The presence of the nitro group, typically at the para position (position 4) of the phenyl ring, makes the corresponding phenoxide a good leaving group. This property is central to the utility of 4-nitrophenyl esters in chemical and biochemical research.

The significance of 4-nitrophenyl esters lies primarily in their application as chromogenic substrates for various enzymes, particularly hydrolases like esterases and lipases. nih.govresearchgate.net The hydrolysis of a 4-nitrophenyl ester, such as 4-nitrophenyl acetate (B1210297), by an enzyme releases 4-nitrophenolate (B89219) (or 4-nitrophenol), which is a yellow-colored compound that can be readily detected and quantified using spectrophotometry. sigmaaldrich.comsigmaaldrich.com This colorimetric assay provides a simple and continuous method for monitoring enzyme activity and studying enzyme kinetics. nih.govresearchgate.net

Furthermore, the reactivity of the ester bond can be modulated by altering the acyl group. For instance, the replacement of the acetyl group with a trifluoroacetyl group, as in 4-nitrophenyl trifluoroacetate (B77799), significantly impacts the electronic properties and reactivity of the ester. nih.govmdpi.com The fluorine atoms in the fluoroacetate moiety are highly electronegative, further enhancing the electrophilicity of the carbonyl carbon and making the ester more susceptible to nucleophilic attack. This tunability allows researchers to design probes with varying sensitivities and specificities for different enzymes.

Overview of Research Trajectories

The research involving 4-nitrophenyl esters, and by extension 4-nitrophenyl fluoroacetate, follows several key trajectories. A major area of investigation is in enzymology, where these compounds serve as indispensable tools for characterizing newly discovered enzymes and for studying the mechanisms of known ones. nih.gov

One significant research path involves the use of 4-nitrophenyl esters to probe the active sites of enzymes. By systematically varying the structure of the acyl portion of the ester, researchers can map the steric and electronic requirements of an enzyme's active site. For example, comparing the hydrolysis rates of a series of 4-nitrophenyl alkanoates can provide insights into the size and hydrophobicity of the enzyme's binding pocket.

Another important trajectory is the application of these compounds in high-throughput screening for enzyme inhibitors. The simplicity and reliability of the colorimetric assay make it well-suited for screening large libraries of potential drug candidates. A decrease in the rate of 4-nitrophenol (B140041) production in the presence of a test compound indicates potential inhibition of the enzyme.

Furthermore, research has focused on the mechanism of hydrolysis itself, both enzymatic and non-enzymatic. mdpi.com Studies on the hydrolysis of compounds like 4-nitrophenyl trifluoroacetate have provided detailed insights into the role of water molecules and the formation of tetrahedral intermediates during the reaction. mdpi.com These fundamental studies are crucial for understanding the catalytic mechanisms of enzymes and for the design of new catalysts.

The table below summarizes the properties of closely related compounds, 4-nitrophenyl acetate and 4-nitrophenyl trifluoroacetate, which are often used as comparators in research studies.

| Property | 4-Nitrophenyl acetate | 4-Nitrophenyl trifluoroacetate |

| Molecular Formula | C₈H₇NO₄ | C₈H₄F₃NO₄ |

| Molecular Weight | 181.15 g/mol | 235.12 g/mol |

| Appearance | Powder or crystals | Beige crystalline solid |

| Melting Point | 75-77 °C | 35-39 °C |

| Application | Esterase substrate | Reagent for preparing active esters |

This data is compiled from publicly available chemical information resources. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Eigenschaften

CAS-Nummer |

405-56-1 |

|---|---|

Molekularformel |

C8H6FNO4 |

Molekulargewicht |

199.14 g/mol |

IUPAC-Name |

(4-nitrophenyl) 2-fluoroacetate |

InChI |

InChI=1S/C8H6FNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 |

InChI-Schlüssel |

RVTGPBCAQXJQBM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CF |

Herkunft des Produkts |

United States |

Synthesis Methodologies and Precursors

Chemical Synthesis Routes

The primary chemical pathway to 4-nitrophenyl fluoroacetate (B1212596) is through the esterification of 4-nitrophenol (B140041). This process requires the activation of fluoroacetic acid, typically by converting it into a more reactive derivative.

Esterification Reactions

Esterification is a fundamental reaction in organic synthesis. In the context of 4-nitrophenyl fluoroacetate, this involves the reaction of 4-nitrophenol with a reactive form of fluoroacetic acid, such as fluoroacetyl chloride. The electron-withdrawing nitro group on the phenyl ring makes the hydroxyl group of 4-nitrophenol more acidic and a better-leaving group, facilitating the reaction. The general procedure often involves mixing the phenol (B47542) and the acyl chloride, sometimes in the presence of a catalyst, under controlled temperature conditions. niscpr.res.in While a specific synthesis for 4-nitrophenyl fluoroacetate is not detailed in the provided results, the synthesis of similar phenolic esters, like phenyl benzoate, is achieved by reacting phenol with benzoyl chloride. niscpr.res.in This serves as a model for the likely reaction conditions.

Preparation of Fluoroacetic Acid Derivatives

To facilitate esterification, the carboxylic acid group of fluoroacetic acid must be activated. A common method is the conversion of fluoroacetic acid to fluoroacetyl chloride. This can be achieved by reacting sodium fluoroacetate with reagents like phosphorus pentachloride or benzoyl chloride. wikipedia.orgsioc-journal.cn For instance, one described synthesis involves treating sodium fluoroacetate with phosphorus pentachloride to yield fluoroacetyl chloride. wikipedia.org Another approach uses benzoyl chloride to react with fluoroacetic acid, producing the acid chloride in a 52% yield. sioc-journal.cn Alternatively, fluoroacetic acid can be generated from its salt, sodium fluoroacetate, by treatment with a strong acid like concentrated hydrochloric acid. chemicalbook.com The resulting fluoroacetic acid can then be activated in situ with a coupling agent. chemicalbook.com

Table 1: Methods for the Preparation of Fluoroacetyl Chloride

| Starting Material | Reagent | Product | Reported Yield | Reference |

| Sodium Fluoroacetate | Phosphorus Pentachloride | Fluoroacetyl Chloride | Not specified | wikipedia.org |

| Fluoroacetic Acid | Benzoyl Chloride | Fluoroacetyl Chloride | 52% | sioc-journal.cn |

Role of Coupling Agents and Acidic Catalysis in Ester Formation

Coupling agents are frequently employed to promote the formation of esters from carboxylic acids and alcohols, avoiding the need to first synthesize a highly reactive acyl chloride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common in peptide coupling and can be applied to ester synthesis. uni-kiel.de In a related context, carbonyldiimidazole has been used to activate fluoroacetic acid, forming fluoroacetyl imidazole (B134444) as a reactive intermediate for further reactions. chemicalbook.com

Acid catalysis is another standard method for esterification. However, for the synthesis of phenolic esters using reactive acyl chlorides, catalysis might not always be necessary. In some cases, a base like pyridine (B92270) is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. ncerthelp.com For less reactive substrates, a solid acid catalyst like titanium dioxide (TiO2) has been shown to be effective for the acylation of phenols with acid chlorides under solvent-free conditions. niscpr.res.in The use of p-nitrophenyl esters themselves as coupling reagents for creating amide bonds in other syntheses highlights their activated nature. researchgate.netnih.gov

Chemoenzymatic and Biosynthetic Approaches

Modern synthetic chemistry increasingly incorporates biological systems to achieve specific chemical transformations, particularly for introducing isotopes like ¹⁸F for medical imaging applications.

Fluorinase-Mediated Synthesis of ¹⁸F-Fluoroacetate Precursors

A novel approach for producing radiolabeled precursors involves the use of a fluorinase enzyme. rsc.orgnih.govrsc.orgresearchgate.net The fluorinase enzyme, originally isolated from the bacterium Streptomyces cattleya, catalyzes the formation of a carbon-fluorine bond by reacting S-adenosyl-L-methionine (SAM) with a fluoride (B91410) ion. rsc.org This enzymatic reaction has been harnessed to produce 5'-[¹⁸F]-fluoro-5'-deoxyadenosine ([¹⁸F]FDA) from no-carrier-added [¹⁸F]-fluoride. rsc.orgnih.gov This enzymatic step is highly efficient, with radiochemical yields reported to be over 60%. rsc.org

Table 2: Chemoenzymatic Synthesis of Sodium [¹⁸F]-Fluoroacetate

| Step | Description | Key Reagents/Enzymes | Product | Radiochemical Yield (RCY) | Reference |

| 1 | Enzymatic Fluorination | Fluorinase, S-adenosyl-L-methionine (SAM), [¹⁸F]-Fluoride | 5'-[¹⁸F]-Fluoro-5'-deoxyadenosine ([¹⁸F]FDA) | >60% | rsc.org |

| 2 | Oxidative Degradation | Kuhn–Roth Oxidation | Sodium [¹⁸F]-Fluoroacetate | 36% ± 11% | rsc.org |

Oxidative Degradation Strategies for Fluoroacetate Generation

Following the enzymatic synthesis of [¹⁸F]FDA, a chemical degradation step is employed to generate the desired [¹⁸F]-fluoroacetate. rsc.orgnih.gov The Kuhn–Roth oxidation method is used to break down the [¹⁸F]FDA molecule. rsc.orgresearchgate.net This chemical oxidation specifically targets and cleaves the molecule to produce [¹⁸F]-fluoroacetic acid, which is then isolated as its sodium salt. rsc.org This chemoenzymatic route, combining a specific enzymatic C-¹⁸F bond formation with a subsequent chemical degradation, demonstrates a versatile strategy for synthesizing radiolabeled fluoroacetate, a key precursor that could then be used in the synthesis of ¹⁸F-labeled 4-nitrophenyl fluoroacetate. rsc.org

Beyond this specific chemoenzymatic route, fluoroacetate can also be degraded by various microorganisms found in soil. nih.gov These microbes utilize dehalogenase enzymes that break the carbon-fluorine bond, typically forming glycolate (B3277807) as a product. nih.gov While this is a degradation pathway, understanding these enzymatic mechanisms could potentially be reverse-engineered or modified for biosynthetic purposes in the future.

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Pathways

The hydrolysis of 4-nitrophenyl fluoroacetate (B1212596), leading to the formation of fluoroacetic acid and 4-nitrophenol (B140041), can proceed through several mechanistic pathways depending on the pH of the medium. The rate of hydrolysis is conveniently monitored spectrophotometrically by measuring the appearance of the intensely yellow 4-nitrophenolate (B89219) anion under neutral or basic conditions.

Under acidic conditions, the hydrolysis of esters like 4-nitrophenyl fluoroacetate typically proceeds via a specific acid-catalyzed pathway. The generally accepted mechanism for this reaction is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. chemguide.co.uklibretexts.org

The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.orgyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.com The subsequent nucleophilic addition of a water molecule to the protonated carbonyl group forms a tetrahedral intermediate. chemguide.co.ukyoutube.com Following a proton transfer from the attacking water molecule to the oxygen of the leaving group, the intermediate breaks down. The 4-nitrophenol molecule is eliminated, and a final deprotonation of the resulting protonated fluoroacetic acid regenerates the acid catalyst and yields the carboxylic acid product. chemguide.co.ukyoutube.com The entire process is reversible, and to drive the reaction toward completion, a large excess of water is typically used. libretexts.org

In the presence of a base, such as hydroxide (B78521) ion (OH⁻), ester hydrolysis is significantly accelerated. The most common pathway for the base-catalyzed hydrolysis of esters, including 4-nitrophenyl esters, is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. scholaris.ca This mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon. scholaris.ca

This addition is the rate-determining step and results in the formation of a tetrahedral intermediate. mdpi.com This intermediate then rapidly collapses, expelling the leaving group—in this case, the 4-nitrophenoxide ion. The stability of the 4-nitrophenoxide anion, due to resonance delocalization of the negative charge onto the nitro group, makes it an excellent leaving group and facilitates this step. The final products are fluoroacetic acid and the 4-nitrophenoxide ion. Under basic conditions, the fluoroacetic acid product is deprotonated to form the fluoroacetate salt, which renders the final step effectively irreversible. scholaris.ca Studies on the alkaline hydrolysis of the similar p-nitrophenyl acetate (B1210297) show that the reaction proceeds through a stepwise mechanism where the expulsion of the leaving group occurs after the rate-determining step. scholaris.ca

The "neutral" hydrolysis of activated esters like 4-nitrophenyl fluoroacetate, occurring in the absence of strong acid or base catalysts, is often dominated by water acting as the nucleophile. For highly activated esters, this pathway can be significant. Computational and experimental studies on the closely related compound, 4-nitrophenyl trifluoroacetate (B77799), reveal that the neutral hydrolysis is not a simple, uncatalyzed reaction but is in fact catalyzed by water molecules themselves. mdpi.com The mechanism involves a concerted process where multiple water molecules participate in the transition state. mdpi.comresearchgate.net

Detailed investigations into the hydrolysis of 4-nitrophenyl trifluoroacetate in non-aqueous media like acetonitrile (B52724) with varying concentrations of water have provided profound insights into the role of water as a catalyst. mdpi.comresearchgate.net These studies show that the reaction is not first-order with respect to water, but rather involves a higher-order dependence, suggesting the participation of a cluster of water molecules in the rate-determining step. mdpi.com

It has been proposed that a bridge of three water molecules facilitates the hydration of the ester. mdpi.comresearchgate.net In this model, the water molecules form a cyclic, eight-membered transition state. mdpi.comresearchgate.net One water molecule acts as the nucleophile attacking the carbonyl carbon, while a second water molecule acts as a general base, accepting a proton from the nucleophilic water molecule. A third water molecule can be involved in solvating the developing negative charge on the carbonyl oxygen, effectively relaying protons in a structured water network. mdpi.com This arrangement lowers the activation energy of the reaction. The rate-limiting step in this mechanism is the addition of the water cluster to form a tetrahedral intermediate, which then rapidly decomposes to products due to the stability of the 4-nitrophenoxide leaving group. mdpi.com Computational studies support this, showing that a transition state involving a five-water ring can be lower in energy than the reactants themselves. researchgate.net

| Parameter | Finding for 4-Nitrophenyl Trifluoroacetate | Reference |

| Reaction Order in Water | Approximately 3 in acetonitrile | mdpi.com |

| Proposed Transition State | Eight-membered cyclic ring involving three water molecules | mdpi.comresearchgate.net |

| Rate-Determining Step | Rate-limiting addition of water to form a tetrahedral intermediate | mdpi.com |

| Leaving Group pKa | pKa of the conjugate acid (4-nitrophenol) is ~7.5 | mdpi.com |

This data is for the analog 4-nitrophenyl trifluoroacetate and is considered mechanistically relevant for 4-nitrophenyl fluoroacetate.

Acidic Region (low pH): At low pH, the rate is proportional to the concentration of H₃O⁺, indicative of the specific acid-catalyzed (AAC2) mechanism. In this region of the pH-rate profile, the line would have a slope of -1. chemrxiv.orgamazonaws.com

pH-Independent Region (neutral pH): Around neutral pH, the rate of hydrolysis can become independent of pH. In this "plateau" region, the reaction is dominated by the so-called neutral or water-catalyzed hydrolysis. chemrxiv.orgchemrxiv.orgamazonaws.com For a highly activated ester like 4-nitrophenyl fluoroacetate, this region is expected to be significant.

Basic Region (high pH): As the pH increases into the basic range, the rate becomes directly proportional to the concentration of OH⁻, consistent with the base-catalyzed (BAC2) mechanism. This portion of the plot would exhibit a slope of +1. chemrxiv.orgamazonaws.com

The transitions between these regions mark the pH values at which the dominant reaction mechanism changes. For instance, the transition from the pH-independent region to the base-catalyzed region occurs at the pH where the rate of the BAC2 pathway surpasses the rate of the water-catalyzed pathway. Studies on similar compounds like 4-nitrophenyl β-D-glucoside show these distinct mechanistic regimes clearly. chemrxiv.orgchemrxiv.orgamazonaws.com

Nucleophilic Substitution Reactions

The primary reaction of 4-nitrophenyl fluoroacetate with most nucleophiles is a nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the 4-nitrophenoxy group. The hydrolysis reactions discussed above are specific examples of this, with water or hydroxide acting as the nucleophile.

The high reactivity of 4-nitrophenyl esters makes them useful as acylating agents in organic synthesis and biochemical studies. The rate of the reaction is greatly enhanced by the electron-withdrawing nature of both the fluoroacetyl group and the 4-nitrophenyl group, which polarizes the carbonyl bond and stabilizes the resulting tetrahedral intermediate and the leaving group.

In addition to nucleophilic acyl substitution, the presence of a nitro group on the aromatic ring opens the possibility for another type of reaction: nucleophilic aromatic substitution (SNAr). In principle, a strong nucleophile could attack the carbon atom of the benzene (B151609) ring that is bonded to the ester oxygen, displacing the entire fluoroacetate group. However, this is generally a less favorable pathway compared to acyl substitution. For SNAr to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho and/or para to the leaving group. While the nitro group is in the para position, the ester group itself is not as good of a leaving group from an aromatic ring as a halide, for example. Nevertheless, studies on the hydrolysis of 4-nitrophenyl β-D-glucoside under strongly basic conditions have detected a minor contribution from nucleophilic aromatic substitution. chemrxiv.orgchemrxiv.orgamazonaws.com This suggests that under specific conditions with very strong nucleophiles, a similar SNAr pathway might be a minor, competing reaction for 4-nitrophenyl fluoroacetate.

SN2 Analogy in Ester Hydrolysis

The hydrolysis of esters, including 4-nitrophenyl fluoroacetate, can be mechanistically analogous to a bimolecular nucleophilic substitution (SN2) reaction. In this context, the incoming nucleophile, typically a water molecule or a hydroxide ion, attacks the electrophilic carbonyl carbon. This process involves a transition state where the nucleophile is forming a bond with the carbon, while the bond to the leaving group (4-nitrophenoxide) is breaking.

While not a classic SN2 reaction at a saturated carbon center, the hydrolysis of esters like 4-nitrophenyl fluoroacetate shares key characteristics. The reaction rate is dependent on the concentration of both the ester and the nucleophile, a hallmark of a bimolecular process. The reaction proceeds through a tetrahedral intermediate, which is a high-energy species akin to the transition state in a classic SN2 reaction.

Studies on the hydrolysis of the closely related 4-nitrophenyl trifluoroacetate reveal that water molecules play a crucial role in stabilizing the transition state. Computational studies suggest that a network of water molecules can facilitate the nucleophilic attack and the subsequent expulsion of the 4-nitrophenoxide leaving group. This concerted action lowers the activation energy of the reaction. The presence of the highly electronegative fluorine atoms in the fluoroacetate group further enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.

General Base-Promoted Mechanisms

The hydrolysis of 4-nitrophenyl fluoroacetate can be significantly accelerated by the presence of general bases. A general base is a species that can accept a proton from the attacking nucleophile (e.g., a water molecule) in the transition state, thereby increasing the nucleophilicity of the attacker.

In a general base-promoted hydrolysis of 4-nitrophenyl fluoroacetate, a base (B:) removes a proton from a water molecule as the water attacks the carbonyl carbon. This generates a more potent nucleophile, the hydroxide ion, in situ, leading to a faster reaction rate. The mechanism involves the formation of a tetrahedral intermediate, which then collapses to release the 4-nitrophenoxide leaving group and the carboxylic acid.

The efficiency of general base catalysis is dependent on the pKa of the base. A stronger base will be more effective at deprotonating the water molecule, leading to a greater rate enhancement. The electron-withdrawing nature of the 4-nitrophenyl group makes the ester particularly sensitive to base-catalyzed hydrolysis, as it stabilizes the negative charge that develops on the leaving group.

| Catalyst Type | Role in Hydrolysis | Expected Impact on Rate |

| Specific Acid | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. | Rate enhancement, particularly at low pH. |

| Neutral Water | Acts as the nucleophile in uncatalyzed hydrolysis. | Slow reaction rate. |

| General Base | Removes a proton from the attacking water molecule, increasing its nucleophilicity. | Significant rate enhancement, dependent on base concentration and strength. |

| Hydroxide Ion | Acts as a potent nucleophile in base-catalyzed hydrolysis. | Very rapid hydrolysis, particularly at high pH. |

Photochemical Reactivity Mechanisms (Analogous Studies)

While specific photochemical studies on 4-nitrophenyl fluoroacetate are not extensively documented, the photochemical behavior of related 4-nitrophenyl esters provides valuable insights. The presence of the nitroaromatic chromophore suggests that this compound is likely to exhibit photochemical reactivity.

Analogous studies on compounds like 4-nitrophenyl acetate and other photolabile 2-nitrophenyl esters indicate that irradiation with UV light can lead to the cleavage of the ester bond. The proposed mechanism often involves the excitation of the nitrophenyl group to a higher energy state (singlet or triplet). In this excited state, the nitro group can abstract a hydrogen atom from a nearby source, often intramolecularly from the benzylic position of the ester group if available, or from the solvent.

This initial photochemical event can trigger a cascade of reactions, ultimately leading to the cleavage of the ester linkage and the formation of various photoproducts. For instance, in the photolysis of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters, an intramolecular redox reaction is initiated by the excited nitro group. This leads to the formation of a transient aci-nitro intermediate, which then rearranges to release the caged molecule.

It is plausible that 4-nitrophenyl fluoroacetate would undergo a similar photochemical transformation upon irradiation. The specific products and the efficiency of the photoreaction would depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species.

| Photochemical Process | Description | Potential Outcome for 4-Nitrophenyl Fluoroacetate |

| Excitation | Absorption of a photon by the 4-nitrophenyl chromophore, promoting it to an excited electronic state. | Formation of an excited singlet or triplet state. |

| Intramolecular H-abstraction | The excited nitro group abstracts a hydrogen atom from the fluoroacetyl group (if sterically feasible) or the solvent. | Formation of a radical pair or an aci-nitro intermediate. |

| Bond Cleavage | The weakened ester bond breaks, leading to the release of the fluoroacetate and 4-nitrophenol fragments. | Generation of fluoroacetic acid and 4-nitrophenol or their derivatives. |

| Rearrangement/Further Reactions | The initial photoproducts may undergo further reactions or rearrangements to form stable final products. | A complex mixture of photoproducts could be formed. |

Research literature extensively covers related compounds such as p-nitrophenyl acetate and p-nitrophenyl trifluoroacetate as substrates for various enzymes. These compounds are widely used to study:

Quantitative spectrophotometric assays: The hydrolysis of these esters releases p-nitrophenol, a chromogenic product that allows for the continuous monitoring of enzyme activity.

Enzyme inhibition screening: They serve as substrates in assays designed to identify and characterize enzyme inhibitors.

Mechanistic studies: The kinetics of their hydrolysis, including the rates of acylation and deacylation, provide insights into the formation of acyl-enzyme intermediates.

However, specific kinetic data, detailed research findings, and data tables pertaining exclusively to "4-Nitrophenyl fluoroacetate" could not be located. The principles of its use as an enzymatic probe would be analogous to its acetate and trifluoroacetate counterparts, but without specific studies on this exact compound, it is not possible to generate the scientifically accurate and detailed article requested.

Therefore, the following sections of the requested article cannot be completed due to the absence of specific data for "4-Nitrophenyl fluoroacetate":

Enzymatic Catalysis and Substrate Specificity 4.1. 4-Nitrophenyl Fluoroacetate as an Enzymatic Probe 4.1.1. Substrate Activity for Hydrolases and Esterases 4.1.1.1. Quantitative Spectrophotometric Assays for Enzyme Activity Measurement 4.1.1.2. Application in Enzyme Inhibition Screening 4.1.2. Mechanistic Probes for Acyl-Enzyme Intermediate Formation 4.1.2.1. Kinetic Characterization of Enzyme Acylation Rates 4.1.2.2. Determination of Enzyme Deacylation Rates

Further research would be required to isolate or synthesize 4-Nitrophenyl fluoroacetate and characterize its interactions with various hydrolases and esterases to generate the data needed to fulfill this request.

Enzymatic Catalysis and Substrate Specificity

Specific Enzyme System Interactions

Penicillin G Acylase

Penicillin G acylase (PGA) from Kluyvera citrophila utilizes 4-nitrophenyl esters as substrates, revealing a multi-step catalytic mechanism involving an acyl-enzyme intermediate. While direct studies on 4-nitrophenyl fluoroacetate (B1212596) are limited, extensive research using 4-nitrophenyl acetate (B1210297) provides critical insights into the enzyme's acylation and deacylation processes.

The hydrolysis of 4-nitrophenyl acetate by Penicillin G acylase exhibits pre-steady-state burst kinetics. nih.govnactem.ac.uk This phenomenon is characterized by a rapid initial release of 4-nitrophenol (B140041), which then slows to a steady rate. This kinetic profile is indicative of a two-step reaction mechanism where the formation of an intermediate is faster than its subsequent breakdown.

Stopped-flow spectrophotometry has demonstrated that the hydrolysis involves the rapid formation of an acetyl-enzyme intermediate, followed by a much slower hydrolysis (deacylation) of this intermediate to release the final product. nih.gov For the wild-type enzyme from Kluyvera citrophila, the rate of formation of the acetyl derivative of the catalytic residue Ser-290 is 73 mM⁻¹s⁻¹, while the rate of its hydrolysis is significantly slower at 0.76 s⁻¹. nih.govnactem.ac.uk This disparity in rates leads to the initial "burst" of product formation. The kinetics of this phase can be inhibited by phenylacetic acid, a known product of hydrolysis for more specific substrates of the enzyme. nih.gov In contrast, hydrolysis of 4-nitrophenyl propionate (B1217596) by the same enzyme does not show this pre-steady-state exponential phase. nih.gov

| Enzyme | Rate of Acyl-Enzyme Formation (mM⁻¹s⁻¹) | Rate of Acyl-Enzyme Hydrolysis (s⁻¹) | Overall Catalytic Rate (kcat) (s⁻¹) |

|---|---|---|---|

| Wild-Type | 73 | 0.76 | 0.8 |

| F360V Mutant | 11.1 | 0.051 | ~0.04 |

Carbohydrate Esterase Family 2 (CE2)

Carbohydrate Esterase Family 2 (CE2) comprises enzymes, primarily acetylxylan esterases, that catalyze the de-O-acylation of substituted carbohydrates. periodikos.com.br While specific kinetic data on 4-nitrophenyl fluoroacetate is not prominently available in the reviewed literature, the synthetic molecule 4-nitrophenyl acetate (pNP-Ac) is widely used as a model substrate to characterize the activity of these enzymes. cazypedia.org

Well-characterized CE2 enzymes consistently demonstrate the ability to hydrolyze the ester bond of 4-nitrophenyl acetate, releasing acetate. cazypedia.org This activity is a key feature used in their classification and functional analysis. Beyond this model substrate, CE2 enzymes show a preference for deacetylating xylopyranosides, particularly at the 3 and 4 positions. periodikos.com.brcazypedia.org Some members of the family are also specialized in the 6-O-deacetylation of glucopyranosyl and mannopyranosyl residues. cazypedia.org The catalytic mechanism typically involves a Ser-His catalytic dyad, which is a variation from the more common Ser-His-Asp triad (B1167595) found in many esterases. cazypedia.org

Fluoroacetate Dehalogenase (FAcD)

Fluoroacetate dehalogenase (FAcD) is a unique enzyme that catalyzes the cleavage of the carbon-fluorine bond in fluoroacetate, a bond known for its high dissociation energy. nih.gov This hydrolytic defluorination produces glycolate (B3277807) and a fluoride (B91410) ion. nih.gov

The catalytic mechanism of FAcD is understood to proceed via a two-step Sₙ2 reaction. researchgate.netresearchgate.net The reaction is initiated by a nucleophilic attack from the carboxylate side chain of an aspartate residue (Asp104 in the Burkholderia sp. FA1 enzyme) on the α-carbon of the fluoroacetate substrate. researchgate.net This attack leads to the formation of a covalent ester intermediate and the displacement of the fluoride ion. researchgate.netresearchgate.net

The cleavage of the exceptionally strong C-F bond is facilitated by the active site architecture. A specialized "halide pocket" stabilizes the leaving fluoride ion through hydrogen bonds with surrounding amino acid residues. researchgate.net Computational studies have identified key residues such as His149, Trp150, and Tyr212 as crucial for this stabilization, thereby reducing the activation energy of the reaction. researchgate.net In the second step of the mechanism, the covalent ester intermediate is hydrolyzed by a water molecule, which is activated by a histidine residue (His272), releasing glycolate and regenerating the free enzyme. researchgate.net

Fluoroacetate dehalogenase exhibits a high degree of specificity for its primary substrate, fluoroacetate. However, it can also process other halogenated acetates, albeit with significantly lower efficiency. The enzyme from Burkholderia sp. strain FA1 shows activity towards chloroacetate (B1199739) and bromoacetate, but at rates that are only about 2.5-2.6% of that for fluoroacetate. nih.gov This enzyme was found to be inert against substrates like iodoacetate, difluoroacetate, trifluoroacetate (B77799), and 2-chloropropionate. nih.gov

However, other microbial FAcDs have demonstrated a broader substrate range. Recent studies have shown that some FAcDs can catalyze the complete defluorination of difluoroacetate to glyoxylic acid. nih.govbangor.ac.uk This indicates that these enzymes can accept polyfluorinated substrates. For these more complex substrates, such as difluoroacetate and trifluoroacetate, the rate-determining step of the reaction shifts from nucleophilic attack to the initial C-F bond activation. nih.gov

The high specificity for fluoroacetate over chloroacetate, despite the C-Cl bond being weaker, is attributed to the precise conformational positioning within the active site. nih.gov While fluoroacetate can adopt a "near attack conformation" suitable for the Sₙ2 reaction, the longer C-Cl bond of chloroacetate prevents it from achieving this optimal reactive conformation, thus increasing the activation energy. nih.gov Enzyme engineering efforts are exploring the potential to alter the substrate selectivity of FAcDs to enable the degradation of a wider range of non-natural organofluorine compounds. biorxiv.org

| Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Relative Activity (%) |

|---|---|---|---|

| Fluoroacetate | 9.1 | 61 | 100 |

| Chloroacetate | 15 | 2.6 | ~4.3 (calculated from Vmax), 2.6 (reported) |

Analogous Studies with Other p-Nitrophenyl Substrates (e.g., p-Nitrophenyl Acetate, p-Nitrophenyl N-Acetylgalactosamine)

The study of 4-nitrophenyl fluoroacetate in enzymatic reactions is often contextualized by comparing its behavior to other, more extensively characterized p-nitrophenyl (pNP) substrates. These analogs serve as benchmarks for understanding enzyme kinetics, substrate specificity, and reaction mechanisms. The p-nitrophenolate anion, released upon hydrolysis, is a convenient chromophore for spectrophotometric monitoring of enzyme activity. caymanchem.comcam.ac.uk

p-Nitrophenyl Acetate (pNPA) is a classic substrate used to assay the activity of various hydrolases, particularly serine proteases and esterases. cam.ac.uknih.gov The enzymatic hydrolysis of pNPA by enzymes like α-chymotrypsin follows a well-established two-step mechanism:

Acylation: The enzyme's active site serine nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the release of p-nitrophenol and the formation of a covalent acetyl-enzyme intermediate. cam.ac.uk

Deacylation: The acetyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing acetate. cam.ac.uk

Kinetic studies often reveal a "burst" phase of rapid p-nitrophenol release corresponding to the acylation step, followed by a slower, steady-state rate limited by the deacylation step. cam.ac.uknih.gov For instance, the hydrolysis of pNPA by penicillin G acylase from Kluyvera citrophila showed rapid formation of the acetyl-enzyme (73 mM⁻¹s⁻¹) and a much slower hydrolysis of this intermediate (0.76 s⁻¹). nih.gov The Michaelis-Menten constant (Kₘ) for the hydrolysis of pNPA by carboxylesterase has been determined to be 0.83 mM, indicating the substrate concentration at which the reaction rate is half of the maximum. nih.gov

p-Nitrophenyl N-Acetylgalactosamine (pNP-GalNAc) and related glycosides are used to probe the specificity of glycosidases. Unlike simple esterases, these enzymes cleave glycosidic bonds. A study involving β-N-acetylhexosaminidase from Penicillium oxalicum demonstrated high chemo- and regioselectivity. The enzyme selectively hydrolyzed the β-anomer of p-nitrophenyl-2-acetamido-2-deoxy-D-galactopyranoside, leaving the α-anomer intact. proquest.com This specificity is crucial for applications such as the chemo-enzymatic synthesis of pure α-anomers. proquest.com The enzyme's activity is highly dependent on the sugar moiety; for example, its activity towards p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), which has a different hydroxyl group orientation, is significantly lower. proquest.com

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Penicillin G Acylase (Wild-Type) | p-Nitrophenyl Acetate | Acylation Rate | 73 mM-1s-1 | nih.gov |

| Penicillin G Acylase (Wild-Type) | p-Nitrophenyl Acetate | Deacylation Rate | 0.76 s-1 | nih.gov |

| Penicillin G Acylase (F360V Mutant) | p-Nitrophenyl Acetate | Acylation Rate | 11.1 mM-1s-1 | nih.gov |

| Penicillin G Acylase (F360V Mutant) | p-Nitrophenyl Acetate | Deacylation Rate | 0.051 s-1 | nih.gov |

| Carboxylesterase | p-Nitrophenyl Acetate | KM | 0.83 mM | nih.gov |

| β-N-acetylhexosaminidase | p-Nitrophenyl-β-GalNAc | Specific Activity | 422.2 U/mg | proquest.com |

| β-N-acetylhexosaminidase | p-Nitrophenyl-β-GlcNAc | Specific Activity | Lower than for pNP-β-GalNAc | proquest.com |

Rational Enzyme Design and Engineering

Rational design utilizes knowledge of an enzyme's structure, function, and mechanism to introduce specific mutations that alter its properties in a predictable manner. nih.govfrontiersin.org This approach is a powerful tool for creating novel biocatalysts with enhanced activity, stability, or altered substrate specificity for applications in industry and medicine. ub.edu

Computational Design of Catalytic Dyads and Triads for Ester Hydrolysis

A cornerstone of rational enzyme design is the de novo creation of active sites within inert protein scaffolds. Computational methods are employed to engineer the precise three-dimensional arrangement of amino acid residues required for catalysis. acs.orgnih.gov

Catalytic Triads: The most common catalytic motif for ester hydrolysis is the Ser-His-Asp triad. units.it In this arrangement, the aspartate residue orients the histidine, which in turn acts as a general base to deprotonate the serine's hydroxyl group. This enhances the serine's nucleophilicity, enabling it to attack the ester's carbonyl carbon. ub.eduacs.org Computational design has successfully installed serine-containing catalytic triads into protein scaffolds with atomic-level accuracy, creating enzymes capable of reacting with organophosphates, which mimic the tetrahedral transition state of ester hydrolysis. nih.gov A significant challenge is achieving efficient activation of serine, which has a high pKa (~13), compared to other nucleophiles like cysteine. nih.gov

Optimization of Enzyme Active Site Architectures

Beyond the core catalytic residues, the surrounding microenvironment of the active site is critical for high catalytic efficiency. Rational design efforts focus on optimizing these features to improve substrate binding, stabilize transition states, and facilitate product release.

Oxyanion Hole: The oxyanion hole is a structural feature of the active site that stabilizes the negatively charged tetrahedral intermediate formed during nucleophilic attack on the ester carbonyl. researchgate.net It is typically composed of backbone amide (NH) groups that act as hydrogen bond donors. acs.orgnih.gov Computational studies have found that designs incorporating oxyanion holes formed by backbone NH groups have a much higher success rate in creating active catalysts compared to those using side chains. acs.org

Substrate Binding Pocket and Access Tunnels: The architecture of the binding pocket and the tunnels leading to it dictates an enzyme's substrate specificity and enantioselectivity. frontiersin.org Engineering these features can dramatically alter an enzyme's function. For example, a promiscuous enzyme that naturally catalyzed amide hydrolysis but had no esterase activity was successfully converted into an efficient esterase by introducing just one or two mutations in its substrate entrance tunnel. nih.gov Similarly, remodeling the hydrophobic interactions within the binding pocket of an esterase from Pyrobaculum calidifontis was used to enhance its acyltransferase activity in aqueous solutions, a challenging feat as hydrolysis is usually the favored reaction. nih.gov

Computational and Theoretical Investigations

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are a hybrid approach that allows for the study of chemical reactions in large biological systems, such as enzymes. cymitquimica.com In this method, the chemically active region of the system (e.g., the substrate and key amino acid residues in an enzyme's active site) is treated with high-accuracy quantum mechanics, while the remainder of the protein and solvent are described using more computationally efficient molecular mechanics. cymitquimica.comnih.gov

Elucidation of Enzymatic Reaction Pathways

For a compound like 4-Nitrophenyl fluoroacetate (B1212596), which serves as a substrate for enzymes such as cholinesterases and lipases, QM/MM simulations would be invaluable for mapping out the entire enzymatic reaction pathway. This would involve identifying all intermediate structures and transition states along the hydrolysis reaction coordinate. Studies on analogous substrates, like p-nitrophenyl butyrate (B1204436), have successfully used QM/MM to detail the steps of enzymatic cleavage, including acylation and deacylation of the enzyme. Such an analysis for 4-NPFA would clarify the precise mechanism of its enzymatic breakdown.

Analysis of Energy Barriers and Transition State Structures

A key outcome of QM/MM simulations is the calculation of the potential energy surface for a reaction, which reveals the energy barriers (activation energies) for each step. researchgate.net This information is critical for understanding the kinetics of the enzymatic reaction. For instance, a study on the hydrolysis of p-nitrophenyl butyrate by a cold-adapted lipase (B570770) determined the rate-limiting step by calculating the free energy barriers for different stages of the reaction. Similar calculations for 4-NPFA would pinpoint the most energetically demanding step in its enzymatic hydrolysis and provide detailed three-dimensional structures of the short-lived transition states.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to predict a variety of molecular properties, including geometries, vibrational frequencies, and electronic distributions. biosynth.com

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. chemicalbook.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. This technique is particularly useful for understanding the physical behavior of molecules and their interactions with their environment, such as a solvent or a biological macromolecule.

For 4-Nitrophenyl fluoroacetate, MD simulations could be used to study its behavior in aqueous solution, providing insights into its solvation and conformational flexibility. More importantly, MD simulations can model the process of 4-NPFA binding to the active site of an enzyme. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex. By tracking the movement of the substrate within the binding pocket, MD can help to understand the initial steps of enzyme recognition and binding, which precede the chemical reaction.

While MD simulations are a standard tool in computational biochemistry, specific studies focusing on the interaction of 4-Nitrophenyl fluoroacetate with its target enzymes are not prominently featured in the scientific literature.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR and cheminformatics represent a data-driven approach to understanding how a chemical's structure relates to its physical properties and biological activity. These methods leverage statistical and machine learning models to make predictions about new or untested compounds.

Predictive modeling in cheminformatics aims to create robust models that can forecast the reactivity of a compound like 4-Nitrophenyl fluoroacetate or its potential to interact with a specific enzyme. This is achieved by correlating structural or physicochemical features of a series of molecules with their experimentally measured activities.

While specific, publicly available QSAR models developed exclusively for 4-Nitrophenyl fluoroacetate are not prominent, the methodology for creating such a model is well-established. The process would involve:

Data Collection: Assembling a dataset of related ester compounds with known reactivity data (e.g., hydrolysis rates) or enzyme inhibition constants.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic fields).

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical model is created that links the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is not overfitted and can generalize to new compounds.

For predicting the reactivity of 4-Nitrophenyl fluoroacetate, a QSAR model would likely focus on descriptors that quantify the electrophilicity of the carbonyl carbon and the stability of the 4-nitrophenoxide leaving group. For enzyme interactions, descriptors would also include steric and hydrophobic parameters to account for binding affinity within the enzyme's active site. The table below outlines potential descriptors for a hypothetical QSAR model.

| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity/Interaction |

| Electronic Descriptors | Partial charge on the carbonyl carbon; Hammett constant (σ) of the nitro group. | Quantifies the electrophilicity of the reaction center and the electronic influence of substituents. |

| Steric Descriptors | Molar refractivity; van der Waals volume. | Describes the size and shape of the molecule, which is critical for fitting into an enzyme's active site. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient). | Measures the hydrophobicity, which influences binding to nonpolar pockets in the enzyme. |

| Quantum Chemical Descriptors | HOMO/LUMO energies; electrostatic potential. | Provides insight into the molecule's susceptibility to nucleophilic attack and its interaction fields. |

These computational and theoretical frameworks are indispensable for building a comprehensive, molecular-level understanding of 4-Nitrophenyl fluoroacetate's chemical behavior and its potential interactions with biological systems.

Advanced Applications in Chemical and Biochemical Research

Reagent in Organic Synthesis Research

4-Nitrophenyl fluoroacetate (B1212596) serves as a versatile reagent in organic synthesis, facilitating key chemical transformations.

Preparation of Active Esters from Carboxylic Acids

One of the primary applications of 4-nitrophenyl trifluoroacetate (B77799), a related compound, is as a reagent for the preparation of 4-nitrophenyl active esters from carboxylic acids. guidechem.com These active esters are crucial intermediates in the synthesis of amides and other derivatives due to the excellent leaving group nature of the 4-nitrophenoxide ion. The reactivity of these esters allows for efficient coupling with amines under mild conditions.

Intermediate in the Synthesis of Complex Organic Molecules

The 4-nitrophenyl group is utilized as a structural component in the synthesis of more complex molecules. For instance, it has been incorporated into the structure of 5,6,7,8-tetrahydroisoquinolines, which are important scaffolds in medicinal chemistry. nih.gov In one study, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanones were used as starting materials to create complex heterocyclic systems. nih.gov Additionally, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized as part of research into new antitubercular agents. mdpi.com

Radiolabeling and Tracer Development

The unique properties of 4-nitrophenyl esters are particularly valuable in the field of radiochemistry for the development of imaging agents.

Synthesis of ¹⁸F-Labeled Compounds for Imaging Studies

4-Nitrophenyl esters are instrumental in the synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET). ontosight.ai The indirect radiolabeling of biomolecules often involves the use of an ¹⁸F-labeled activated ester. nih.govrsc.org Specifically, 4-nitrophenyl (PNP) activated esters have been shown to be superior for preparing ¹⁸F-labeled acylation synthons in a single step. nih.govrsc.org This method offers advantages in terms of stability and reaction yields compared to other activated esters like 2,3,5,6-tetrafluorophenyl (TFP) esters. nih.gov

A key example is the one-step synthesis of 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP) from 4-nitrophenyl 2-bromopropionate. unimelb.edu.aunih.gov This process is relatively rapid, taking about 45 minutes, and provides a good radiochemical yield. unimelb.edu.aunih.gov The resulting [¹⁸F]NFP is a versatile prosthetic group for labeling peptides and other biomolecules for PET imaging. unimelb.edu.aunih.gov

Development of Positron Emission Tomography (PET) Tracers

The development of PET tracers is a critical area of medical research, enabling the non-invasive visualization of biological processes. nih.gov The longer half-life of fluorine-18 (B77423) (¹⁸F) compared to carbon-11 (B1219553) makes it a preferred radionuclide for PET tracer development, allowing for longer synthesis times and imaging sessions. nih.gov

¹⁸F-labeled 4-nitrophenyl esters serve as precursors for a variety of PET tracers. ontosight.ai For example, the improved synthesis of [¹⁸F]NFP has been used to prepare [¹⁸F]Galacto-RGD, a tracer for imaging the expression of αvβ3 integrin, which is involved in angiogenesis and tumor metastasis. unimelb.edu.aunih.gov Another application is the synthesis of 6-[¹⁸F]fluoronicotinic acid 4-nitrophenyl ester, which has been used to label an ACooP peptide for targeted PET imaging of fatty acid binding protein 3 (FABP3). nih.gov The development of such targeted tracers is crucial for diagnosing and monitoring diseases like cancer and neurological disorders. ontosight.ainih.gov

Bioconjugation Agent Development

Bioconjugation, the process of linking biomolecules to other molecules, is essential in many areas of biotechnology and materials science. nih.gov While the provided search results primarily focus on the use of 4-nitrophenyl esters in radiolabeling for bioconjugation, the underlying principle of using these activated esters for coupling reactions is fundamental to the development of bioconjugation agents. The ability of 4-nitrophenyl esters to react efficiently with amino groups on biomolecules like peptides makes them valuable tools for creating stable bioconjugates. nih.govrsc.orgnih.gov

The development of photolinkers, such as 4-fluoro-3-nitrophenyl azide (B81097), also highlights the broader utility of nitrophenyl-containing compounds in bioconjugation, allowing for the immobilization of biomolecules on various surfaces. nih.gov

Utilization as a Coupling Agent for Attaching Biomolecules

The use of specific chemical agents to link biomolecules to other molecules or surfaces is a cornerstone of modern biotechnology and diagnostics. While activated esters, including those of 4-nitrophenol (B140041), are common in bioconjugation, the specific application of 4-nitrophenyl fluoroacetate as a direct coupling agent for attaching biomolecules is not extensively documented in publicly available research. However, related compounds serve as illustrative examples of how such linkages are achieved. For instance, 4-fluoro-3-nitrophenyl azide is utilized as a photo-linker to immobilize a wide range of biomolecules, including antibodies, enzymes, and DNA aptamers, onto polymer surfaces. nih.gov This process involves photochemical activation to create a reactive nitrene that forms a covalent bond with the target surface or molecule. nih.gov While 4-nitrophenyl fluoroacetate does not possess an azide group for photo-activated coupling, its activated ester group could theoretically be employed for nucleophilic substitution reactions with amine groups on biomolecules, although this specific application remains a specialized area of research.

Probing Metabolic Pathways and Enzyme Function

Investigation of Biochemical Mechanisms of Metabolic Interference (e.g., Fluorocitrate Formation and Aconitase Inhibition)

4-Nitrophenyl fluoroacetate serves as a precursor to fluoroacetate, a potent metabolic toxin. The mechanism of its interference begins with in vivo hydrolysis, likely mediated by various esterase enzymes, which cleaves the ester bond to release fluoroacetate and 4-nitrophenol. Once released, fluoroacetate enters a process termed "lethal synthesis". regulations.govnih.gov

This multi-step metabolic pathway can be summarized as follows:

Conversion to Fluoroacetyl-CoA: Fluoroacetate is converted to fluoroacetyl-CoA by acetyl-CoA synthetase within the mitochondria.

Condensation to Fluorocitrate: Citrate (B86180) synthase then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to form fluorocitrate. regulations.gov

Aconitase Inhibition: Fluorocitrate acts as a powerful inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. nih.gov Aconitase normally catalyzes the isomerization of citrate to isocitrate.

The inhibition of aconitase by fluorocitrate is a complex process. Research suggests that the (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor. It is first converted by aconitase to fluoro-cis-aconitate. Subsequently, the addition of a hydroxyl group and the loss of fluoride (B91410) lead to the formation of 4-hydroxy-trans-aconitate, which binds very tightly, though not covalently, to the enzyme's active site, effectively inactivating it. regulations.gov This blockage of the TCA cycle leads to a shutdown of cellular energy production and a significant accumulation of citrate within tissues and plasma. researchgate.net

| Step | Reactant(s) | Enzyme | Product | Metabolic Consequence |

| 1 | 4-Nitrophenyl fluoroacetate | Esterases | Fluoroacetate + 4-Nitrophenol | Release of toxic precursor. |

| 2 | Fluoroacetate + ATP + CoA | Acetyl-CoA synthetase | Fluoroacetyl-CoA | Entry into the metabolic pathway. |

| 3 | Fluoroacetyl-CoA + Oxaloacetate | Citrate synthase | Fluorocitrate | Formation of the aconitase inhibitor. regulations.gov |

| 4 | Fluorocitrate | Aconitase | 4-Hydroxy-trans-aconitate (bound to enzyme) | Inhibition of the TCA cycle, citrate accumulation. regulations.gov |

Studies on Enzyme-Mediated Biotransformation and Detoxification Mechanisms

The biotransformation of 4-nitrophenyl fluoroacetate begins with its hydrolysis into fluoroacetate and 4-nitrophenol. The primary focus of detoxification studies is on the resulting fluoroacetate molecule. The main pathway for clearing fluoroacetate from the body is through conjugation with glutathione (B108866), a process mediated by a specific glutathione-S-transferase. researchgate.net This enzyme, known as fluoroacetate-specific defluorinase, is distinct from other glutathione S-transferases and is most active in the liver. regulations.gov

The detoxification process involves the cleavage of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry, resulting in the formation of a non-toxic product and a fluoride ion. nih.gov Increased levels of fluoride ions in the blood can be a marker for intoxication with fluoroacetate. regulations.gov

Microbial detoxification has also been a significant area of research. Certain microorganisms found in the soil and the rumen of some animals possess enzymes capable of breaking down fluoroacetate. nih.gov For example, a species of Moraxella contains a fluoroacetate dehalogenase gene that has been successfully transferred to rumen bacteria like Butyrivibrio fibrisolvens. nih.gov These genetically modified bacteria, along with naturally occurring species like Cloacibacillus sp. and Pyramidobacter sp., can degrade fluoroacetate to fluoride ions and acetate (B1210297), offering a potential strategy to protect livestock from poisoning. nih.govmla.com.au

Development of Fluorescent and Spectrophotometric Probes for Esterase Activity

4-Nitrophenyl fluoroacetate belongs to the class of 4-nitrophenyl esters, which are widely used as chromogenic substrates for assaying the activity of various hydrolytic enzymes, particularly esterases and lipases. sigmaaldrich.comresearchgate.net The principle of these assays is straightforward and effective.

The ester bond in 4-nitrophenyl fluoroacetate can be cleaved by an esterase. This enzymatic hydrolysis releases 4-nitrophenol (p-nitrophenol or PNP). sigmaaldrich.comresearchgate.net In an aqueous solution with a pH above its pKa (approximately 7), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which has a distinct yellow color. researchgate.net

The intensity of this yellow color is directly proportional to the concentration of the released 4-nitrophenolate, which can be accurately quantified by measuring the absorbance of light at a specific wavelength, typically around 405-410 nm, using a spectrophotometer. sigmaaldrich.com By monitoring the rate of increase in absorbance over time, the activity of the esterase enzyme can be precisely calculated. nih.govncsu.edu

This method provides a continuous and highly sensitive means to study enzyme kinetics. While many studies utilize other 4-nitrophenyl esters like 4-nitrophenyl acetate or 4-nitrophenyl palmitate, the same principle applies to 4-nitrophenyl fluoroacetate for the detection of esterases capable of hydrolyzing this specific substrate. researchgate.net

| Substrate | Enzyme | Product 1 | Product 2 | Detection Method | Wavelength |

| 4-Nitrophenyl fluoroacetate | Esterase | Fluoroacetic acid | 4-Nitrophenol | Spectrophotometry | ~405 nm |

| 4-Nitrophenyl acetate | Esterase | Acetic acid | 4-Nitrophenol | Spectrophotometry | 405-410 nm sigmaaldrich.com |

| 4-Nitrophenyl ferulate | Feruloyl esterase | Ferulic acid | 4-Nitrophenol | Spectrophotometry | Not specified nih.gov |

| 4-Nitrophenyl palmitate | Lipase (B570770)/Esterase | Palmitic acid | 4-Nitrophenol | Spectrophotometry | ~410 nm |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitrophenyl fluoroacetate, and how can reaction efficiency be optimized?

- Methodological Answer : 4-Nitrophenyl fluoroacetate is typically synthesized via esterification of fluoroacetyl chloride with 4-nitrophenol under anhydrous conditions. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and using a base like pyridine to neutralize HCl byproducts. Purity is verified via thin-layer chromatography (TLC) or NMR to confirm the absence of unreacted fluoroacetate intermediates. Catalytic methods using lipases or nitrilases (e.g., for fluorinated analogs) may offer enantioselective advantages but require pH and solvent optimization .

Q. How can 4-nitrophenyl fluoroacetate be quantified in biological matrices, and what analytical techniques are most reliable?

- Methodological Answer : Hydrolysis of the ester bond releases fluoroacetate and 4-nitrophenol, enabling dual detection strategies:

- Fluoroacetate : Derivatize with 2,4-dinitrophenylhydrazine (DNPH) and analyze via GC-MS with electron capture detection (ECD) for sensitivity at ppb levels .

- 4-Nitrophenol : Monitor spectrophotometrically at 400 nm (ε = 18,300 Mcm) in pH 7–8 buffers . For complex samples (e.g., urine, soil), solid-phase extraction (SPE) with C18 cartridges and HPLC-MS/MS using multiple reaction monitoring (MRM) improves specificity .

Q. What is the primary mechanism of toxicity for 4-nitrophenyl fluoroacetate in mammalian systems?

- Methodological Answer : Upon hydrolysis, fluoroacetate is metabolized to fluorocitrate, which inhibits mitochondrial aconitase in the tricarboxylic acid (TCA) cycle, causing citrate accumulation and ATP depletion. Experimental validation involves:

- In vitro : Measuring aconitase activity in liver homogenates via citrate-to-isocitrate conversion assays.

- In vivo : Monitoring plasma fluoride levels ( NMR) and urinary biomarkers of oxidative stress (e.g., 8-isoprostanes via LC-MS) .

Advanced Research Questions

Q. How do microbial consortia degrade 4-nitrophenyl fluoroacetate, and what intermediates are formed?

- Methodological Answer : Biofilm-based reactors inoculated with Synergistetes strains (e.g., MFA1) degrade fluoroacetate to acetate and fluoride via defluorination. For 4-nitrophenyl fluoroacetate:

- Track degradation using NMR (δ = -219.94 ppm for fluoroacetate; δ = -122.56 ppm for fluoride) and HPLC to detect 4-nitrophenol (retention time: 6.2 min, C18 column).

- Metagenomic profiling (16S rRNA sequencing) identifies key degraders, while proteomics reveals fluoroacetate dehalogenase expression .

Q. How can contradictions in degradation efficiency data between laboratory and environmental studies be resolved?

- Methodological Answer : Discrepancies arise from variable bioavailability in soil vs. controlled cultures. Standardize assays by:

- Spiking environmental samples with -labeled 4-nitrophenyl fluoroacetate to track mineralization via isotope ratio mass spectrometry (IRMS).

- Adjusting pH and nutrient conditions (e.g., adding acetate as a co-substrate) to mimic native microbial activity .

Q. What challenges arise in detecting 4-nitrophenyl fluoroacetate in complex ecological samples, and how are they addressed?

- Methodological Answer : Matrix interference (e.g., humic acids in soil) quenches fluorescence and ionizes poorly in MS. Mitigation strategies include:

- Sample cleanup : Sequential SPE with hydrophilic-lipophilic balance (HLB) and anion-exchange cartridges.

- Derivatization : Use pentafluorobenzyl bromide to enhance GC-ECD sensitivity for fluoroacetate .

Q. How can 4-nitrophenyl fluoroacetate be used as a substrate in enzyme kinetics studies, and what parameters require optimization?

- Methodological Answer : The compound serves as a chromogenic probe for esterases. Key parameters:

- Substrate concentration : Maintain ≤10 mM to avoid micelle formation.

- Buffer system : Use 50 mM Tris-HCl (pH 8.0) for optimal enzyme activity.

- Temperature : Assay at 37°C with pre-incubation to stabilize enzymes. Activity is calculated from the initial slope of absorbance (400 nm) vs. time .

Q. What computational models predict the environmental fate of 4-nitrophenyl fluoroacetate and its metabolites?

- Methodological Answer : Use fugacity models (e.g., EQC Level III) to simulate partitioning into air, water, and soil. Input parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.